molecular formula C11H15N B1587192 3-(4-Methylphenyl)pyrrolidine CAS No. 899425-95-7

3-(4-Methylphenyl)pyrrolidine

Cat. No.: B1587192
CAS No.: 899425-95-7
M. Wt: 161.24 g/mol
InChI Key: ZHJRWNCIVYOGSJ-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a 4-methylphenyl group. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)pyrrolidine typically involves the reaction of 4-methylbenzaldehyde with pyrrolidine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve catalytic hydrogenation of the imine intermediate. This process is carried out under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a simpler structure.

    3-(4-Fluorophenyl)pyrrolidine: A similar compound with a fluorine substituent instead of a methyl group.

    3-(4-Chlorophenyl)pyrrolidine: A similar compound with a chlorine substituent.

Uniqueness: 3-(4-Methylphenyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets .

Properties

IUPAC Name

3-(4-methylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-2-4-10(5-3-9)11-6-7-12-8-11/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJRWNCIVYOGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392769
Record name 3-(4-methylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899425-95-7
Record name 3-(4-methylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methylphenyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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